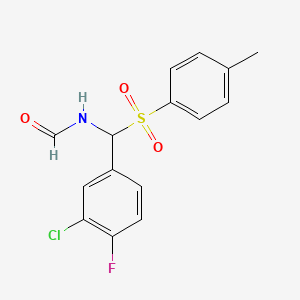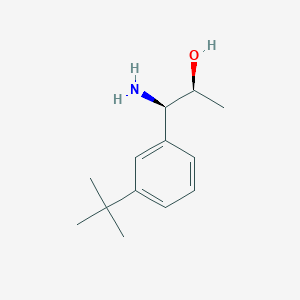
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide is an organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring, a tosyl group, and a formamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide typically involves the following steps:
Formation of the Tosyl Intermediate: The starting material, 3-chloro-4-fluoroaniline, is reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine to form the tosylated intermediate.
Formylation: The tosylated intermediate is then subjected to formylation using formic acid or formic anhydride under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The formamide group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The formamide group can be oxidized to a carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution Reactions: Substituted derivatives of the original compound.
Reduction Reactions: Corresponding amine derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
Biological Studies: It can be used as a probe or ligand in studies involving protein-ligand interactions or enzyme inhibition.
Wirkmechanismus
The mechanism of action of N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the tosyl and formamide groups. This combination of functional groups imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Eigenschaften
Molekularformel |
C15H13ClFNO3S |
|---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
N-[(3-chloro-4-fluorophenyl)-(4-methylphenyl)sulfonylmethyl]formamide |
InChI |
InChI=1S/C15H13ClFNO3S/c1-10-2-5-12(6-3-10)22(20,21)15(18-9-19)11-4-7-14(17)13(16)8-11/h2-9,15H,1H3,(H,18,19) |
InChI-Schlüssel |
UAZVWTCOJONDJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C=C2)F)Cl)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)


![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)
![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)



![(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)

